
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone
概要
説明
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromo-Substituted Butyl Group: The bromo-substituted butyl group can be introduced through a bromination reaction using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent and catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted quinolinone derivatives.
科学的研究の応用
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
5-(2-Chloro-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone: Similar structure with a chloro group instead of a bromo group.
5-(2-Fluoro-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone: Similar structure with a fluoro group instead of a bromo group.
5-(2-Iodo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone: Similar structure with an iodo group instead of a bromo group.
Uniqueness
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone is unique due to the presence of the bromo-substituted butyl group, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and may influence the compound’s interaction with biological targets, leading to unique pharmacological properties.
特性
IUPAC Name |
5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOUIQZGIEBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
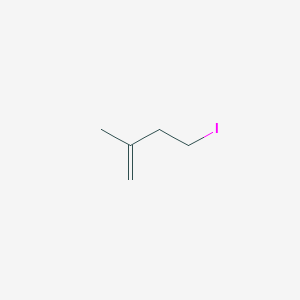



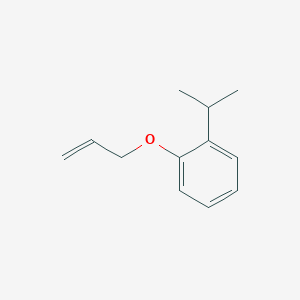

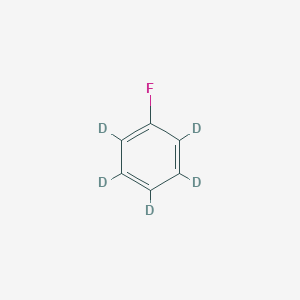
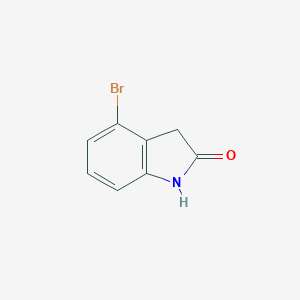

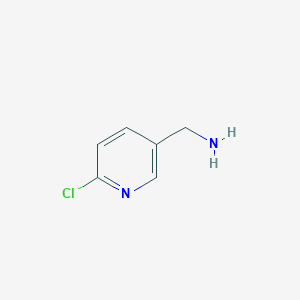

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)


